4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide
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Overview
Description
4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation process, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial replication . It may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide can be compared with other coumarin derivatives, such as:
Umbelliferone: A natural coumarin with known antimicrobial and antioxidant properties.
Warfarin: A well-known anticoagulant used in medicine.
Scopoletin: Another natural coumarin with anti-inflammatory and antimicrobial activities.
The uniqueness of 4-methyl-N’-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N2O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-1-(2-oxochromen-3-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S/c1-12-7-9-15(10-8-12)25(22,23)20-19-13(2)16-11-14-5-3-4-6-17(14)24-18(16)21/h3-11,20H,1-2H3/b19-13+ |
InChI Key |
KQZAQSTXKQYKQZ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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